An In-depth Technical Guide to the Chemical Properties of 5-Chloro-6-iodoquinoline
An In-depth Technical Guide to the Chemical Properties of 5-Chloro-6-iodoquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and functional properties.[1][2] The introduction of halogen substituents onto the quinoline ring system provides a powerful tool for modulating electronic properties, lipophilicity, and metabolic stability, while also offering synthetic handles for further functionalization.[1] This guide focuses on the specific, yet underexplored isomer, 5-chloro-6-iodoquinoline, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Molecular Identity and Predicted Physical Properties
A clear identification of 5-chloro-6-iodoquinoline is paramount for any research endeavor. The following table summarizes its key molecular identifiers and predicted physical properties. These predictions are derived from computational models and by drawing comparisons with structurally related compounds.
| Property | Predicted Value |
| Molecular Formula | C₉H₅ClIN |
| Molecular Weight | 305.50 g/mol |
| CAS Number | Not assigned |
| Appearance | Predicted to be a solid at room temperature |
| Melting Point | Estimated to be in the range of 90-120 °C |
| Boiling Point | > 300 °C (with potential decomposition) |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water. |
Proposed Synthetic Pathway
While a definitive, experimentally validated synthesis for 5-chloro-6-iodoquinoline has not been reported, a plausible and logical synthetic route can be proposed based on well-established reactions in heterocyclic chemistry. The Skraup synthesis, a classic method for constructing the quinoline ring system, offers a robust starting point.[3][4][5]
A feasible approach would involve the Skraup reaction of 3-chloro-4-iodoaniline with glycerol in the presence of an oxidizing agent and sulfuric acid. The regiochemistry of the cyclization is directed by the position of the amino group on the aniline ring.
Experimental Protocol: Proposed Synthesis of 5-Chloro-6-iodoquinoline via Skraup Reaction
Disclaimer: This is a proposed protocol and requires experimental optimization and validation. Appropriate safety precautions must be taken when handling the listed reagents, particularly sulfuric acid and the oxidizing agent, as the Skraup reaction can be highly exothermic.[5]
Materials:
-
3-Chloro-4-iodoaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Arsenic pentoxide (As₂O₅) or nitrobenzene as an oxidizing agent
-
Water
-
Sodium carbonate (Na₂CO₃) for neutralization
-
Dichloromethane (CH₂Cl₂) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) for drying
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add 3-chloro-4-iodoaniline.
-
Addition of Reagents: To the stirred aniline, add glycerol followed by the chosen oxidizing agent (e.g., arsenic pentoxide).
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid through the dropping funnel, ensuring the temperature of the reaction mixture is kept under control.
-
Heating: After the addition of sulfuric acid is complete, heat the reaction mixture cautiously. The reaction is often vigorous, and the rate of heating should be carefully controlled. Continue heating under reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is basic.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 5-chloro-6-iodoquinoline by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Predicted Spectroscopic Properties
The structural elucidation of 5-chloro-6-iodoquinoline will rely heavily on spectroscopic techniques. The following are predicted spectral characteristics based on known data for halo-quinolines and computational NMR prediction tools.[6][7][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts (δ) are predicted in ppm relative to a standard reference like TMS.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.8 - 9.0 | dd |
| H-3 | 7.4 - 7.6 | dd |
| H-4 | 8.0 - 8.2 | d |
| H-7 | 7.8 - 8.0 | d |
| H-8 | 8.3 - 8.5 | d |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 135 - 137 |
| C-4a | 128 - 130 |
| C-5 | 130 - 132 |
| C-6 | 95 - 98 |
| C-7 | 138 - 140 |
| C-8 | 128 - 130 |
| C-8a | 148 - 150 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of C₉H₅ClIN. The isotopic pattern will be characteristic of a molecule containing one chlorine atom.
Predicted Chemical Reactivity
The chemical reactivity of 5-chloro-6-iodoquinoline is dictated by the interplay of the electron-withdrawing nature of the nitrogen atom and the two different halogen substituents on the carbocyclic ring.
Electrophilic Aromatic Substitution
Electrophilic substitution on the quinoline ring generally occurs on the benzene ring portion, with a preference for positions 5 and 8 due to the greater stability of the resulting carbocation intermediates.[10][11] In 5-chloro-6-iodoquinoline, both of these primary sites are occupied. Therefore, further electrophilic substitution is predicted to be difficult and would likely occur at position 8, directed by the existing substituents, though this would be a sterically hindered and electronically disfavored process.
Nucleophilic Aromatic Substitution
The pyridine ring of quinoline is more susceptible to nucleophilic attack than the benzene ring. However, the presence of the chloro and iodo groups on the carbocyclic ring opens up possibilities for nucleophilic aromatic substitution at these positions, particularly through transition-metal-catalyzed cross-coupling reactions.
Differential Reactivity of C-Cl and C-I Bonds
A key aspect of the reactivity of 5-chloro-6-iodoquinoline is the differential reactivity of the carbon-chlorine and carbon-iodine bonds in cross-coupling reactions. The C-I bond is significantly weaker and more readily undergoes oxidative addition to a low-valent transition metal catalyst (e.g., Palladium(0)) compared to the C-Cl bond.[12][13][14] This differential reactivity allows for selective functionalization at the C-6 position.
Experimental Workflow: Selective Suzuki Cross-Coupling
This workflow illustrates the predicted selective functionalization of 5-chloro-6-iodoquinoline.
Caption: Proposed selective Suzuki cross-coupling at the C-6 position.
Potential Applications in Research and Drug Development
Given the established importance of halo-quinolines, 5-chloro-6-iodoquinoline is a promising candidate for further investigation in several areas:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules. The chloro and iodo substituents can be strategically replaced with other functional groups to explore structure-activity relationships for various therapeutic targets, including anti-cancer, anti-inflammatory, and anti-microbial agents.[1][2][15]
-
Materials Science: As a building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The quinoline core possesses interesting photophysical properties that can be tuned by substitution.
-
Chemical Biology: The iodine atom allows for the potential introduction of radiolabels (e.g., ¹²⁵I or ¹²³I) for use in biological imaging and tracer studies.[16]
Conclusion
While 5-chloro-6-iodoquinoline remains a molecule for which extensive experimental data is yet to be published, this in-depth technical guide provides a robust, predictive framework for its chemical properties and reactivity. By leveraging our understanding of fundamental organic chemistry principles and the behavior of analogous compounds, we have outlined a plausible synthetic route, predicted its key spectroscopic features, and highlighted its potential for selective functionalization. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further experimental investigation into this promising, yet underexplored, chemical entity.
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